![molecular formula C12H12N2O4S2 B2392057 Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate CAS No. 1803606-73-6](/img/structure/B2392057.png)
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
“Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C12H12N2O4S2 and a molecular weight of 312.36 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the search results.Scientific Research Applications
Anti-Inflammatory Properties
Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate exhibits potential anti-inflammatory activity. Researchers have synthesized this compound based on the reported anti-inflammatory effects of structurally related molecules . Further investigations into its mechanism of action and efficacy could lead to novel anti-inflammatory drugs.
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXPXCLOQIJBBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC2=C(C(=C(S2)C(=O)OC)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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